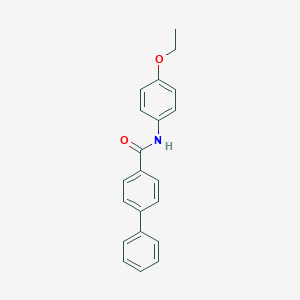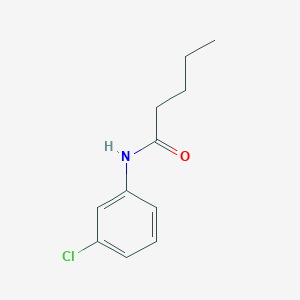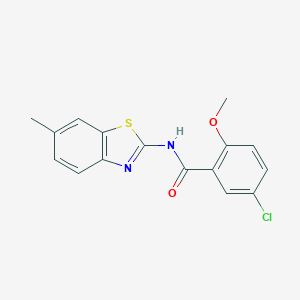![molecular formula C18H14FN3O3 B291981 4-(4-fluorophenyl)-8,10-dimethyl-3,4-dihydro-1H-pyrido[3',2':4,5]furo[3,2-e][1,4]diazepine-2,5-dione](/img/structure/B291981.png)
4-(4-fluorophenyl)-8,10-dimethyl-3,4-dihydro-1H-pyrido[3',2':4,5]furo[3,2-e][1,4]diazepine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-fluorophenyl)-8,10-dimethyl-3,4-dihydro-1H-pyrido[3',2':4,5]furo[3,2-e][1,4]diazepine-2,5-dione, also known as PNU-69176E, is a compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of diazepines and has been found to have a wide range of biological activities.
Mecanismo De Acción
The exact mechanism of action of 4-(4-fluorophenyl)-8,10-dimethyl-3,4-dihydro-1H-pyrido[3',2':4,5]furo[3,2-e][1,4]diazepine-2,5-dione is not fully understood. However, it has been found to act as a positive allosteric modulator of the GABA-A receptor, which is the primary inhibitory neurotransmitter in the brain. This results in an increase in GABAergic neurotransmission, leading to the observed anxiolytic, sedative, and anticonvulsant effects.
Biochemical and Physiological Effects:
4-(4-fluorophenyl)-8,10-dimethyl-3,4-dihydro-1H-pyrido[3',2':4,5]furo[3,2-e][1,4]diazepine-2,5-dione has been found to have a range of biochemical and physiological effects. It has been shown to increase the affinity of GABA for the GABA-A receptor, which enhances the inhibitory effects of GABA. This leads to a reduction in neuronal excitability, resulting in the observed anticonvulsant and anxiolytic effects. 4-(4-fluorophenyl)-8,10-dimethyl-3,4-dihydro-1H-pyrido[3',2':4,5]furo[3,2-e][1,4]diazepine-2,5-dione has also been found to increase slow-wave sleep, which is important for the restoration of cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 4-(4-fluorophenyl)-8,10-dimethyl-3,4-dihydro-1H-pyrido[3',2':4,5]furo[3,2-e][1,4]diazepine-2,5-dione is its high selectivity for the GABA-A receptor. This makes it a useful tool for studying the role of the GABAergic system in various physiological and pathological conditions. However, one of the limitations of 4-(4-fluorophenyl)-8,10-dimethyl-3,4-dihydro-1H-pyrido[3',2':4,5]furo[3,2-e][1,4]diazepine-2,5-dione is its poor solubility, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of 4-(4-fluorophenyl)-8,10-dimethyl-3,4-dihydro-1H-pyrido[3',2':4,5]furo[3,2-e][1,4]diazepine-2,5-dione. One area of interest is the potential use of 4-(4-fluorophenyl)-8,10-dimethyl-3,4-dihydro-1H-pyrido[3',2':4,5]furo[3,2-e][1,4]diazepine-2,5-dione as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is the potential use of 4-(4-fluorophenyl)-8,10-dimethyl-3,4-dihydro-1H-pyrido[3',2':4,5]furo[3,2-e][1,4]diazepine-2,5-dione as a tool for studying the role of the GABAergic system in various physiological and pathological conditions. Finally, the development of more potent and selective allosteric modulators of the GABA-A receptor is an area of ongoing research.
Métodos De Síntesis
4-(4-fluorophenyl)-8,10-dimethyl-3,4-dihydro-1H-pyrido[3',2':4,5]furo[3,2-e][1,4]diazepine-2,5-dione can be synthesized by several methods, including the condensation of 4-fluoroaniline with 2,5-dimethylpyrrole-3-carboxaldehyde in the presence of acetic acid, followed by cyclization with ethyl chloroformate. Another method involves the reaction of 2,5-dimethylpyrrole-3-carboxylic acid with 4-fluoroaniline in the presence of thionyl chloride, followed by cyclization with ethyl chloroformate. These methods have been reported to give high yields of 4-(4-fluorophenyl)-8,10-dimethyl-3,4-dihydro-1H-pyrido[3',2':4,5]furo[3,2-e][1,4]diazepine-2,5-dione.
Aplicaciones Científicas De Investigación
4-(4-fluorophenyl)-8,10-dimethyl-3,4-dihydro-1H-pyrido[3',2':4,5]furo[3,2-e][1,4]diazepine-2,5-dione has been extensively studied for its potential therapeutic applications. It has been found to have anticonvulsant, anxiolytic, and sedative properties. 4-(4-fluorophenyl)-8,10-dimethyl-3,4-dihydro-1H-pyrido[3',2':4,5]furo[3,2-e][1,4]diazepine-2,5-dione has also been investigated for its potential as a treatment for anxiety disorders, epilepsy, and sleep disorders. In addition, it has been found to have neuroprotective effects, which make it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
Fórmula molecular |
C18H14FN3O3 |
|---|---|
Peso molecular |
339.3 g/mol |
Nombre IUPAC |
11-(4-fluorophenyl)-3,5-dimethyl-8-oxa-6,11,14-triazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),3,5-tetraene-10,13-dione |
InChI |
InChI=1S/C18H14FN3O3/c1-9-7-10(2)20-17-14(9)15-16(25-17)18(24)22(8-13(23)21-15)12-5-3-11(19)4-6-12/h3-7H,8H2,1-2H3,(H,21,23) |
Clave InChI |
ZNWSGTFVHGLJAN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC2=C1C3=C(O2)C(=O)N(CC(=O)N3)C4=CC=C(C=C4)F)C |
SMILES canónico |
CC1=CC(=NC2=C1C3=C(O2)C(=O)N(CC(=O)N3)C4=CC=C(C=C4)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















